(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid
CAS No.:
Cat. No.: VC17507311
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H10F3NO2 |
---|---|
Molecular Weight | 233.19 g/mol |
IUPAC Name | (2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m1/s1 |
Standard InChI Key | RDQOEQUFZYLLRT-SECBINFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |
Structural Characteristics and Molecular Properties
The molecular architecture of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid features a chiral center at the alpha carbon, with a benzyl group and trifluoromethyl group occupying adjacent positions. This arrangement introduces steric and electronic effects that influence its reactivity and interaction with biological targets. The trifluoromethyl group enhances electronegativity and lipophilicity, improving membrane permeability and resistance to enzymatic degradation .
Molecular Data and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀F₃NO₂ |
Molecular Weight | 233.19 g/mol |
CAS Number | 183182-07-2 |
Chiral Center Configuration | R-enantiomer |
Key Functional Groups | Carboxylic acid, amine, benzyl, trifluoromethyl |
The compound’s solubility in polar solvents is moderate, with optimal stability achieved at -20°C to -80°C for long-term storage . Its pKa values for the amine and carboxylic acid groups are critical for its behavior in physiological environments, influencing protonation states and binding affinities .
Synthesis and Production Methods
Chiral Synthesis Strategies
Industrial production of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid relies on enantioselective synthesis to ensure high enantiomeric purity. Chiral auxiliaries or asymmetric catalysis are employed, with transition metal catalysts like ruthenium or palladium facilitating stereochemical control. Continuous flow reactors enhance reaction efficiency by maintaining precise temperature and mixing conditions, achieving yields exceeding 85% in optimized setups.
Purification and Scalability
Post-synthesis purification involves multi-step crystallization or chromatography. High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities, achieving ≥99% purity. Scalability challenges, such as solvent recovery and waste management, are addressed through green chemistry principles, including solvent recycling and catalytic reusability.
Applications in Medicinal Chemistry and Drug Development
Peptidomimetic Design
The compound’s trifluoromethyl group mimics natural amino acid side chains while conferring metabolic stability, making it ideal for peptidomimetics. For example, incorporation into protease inhibitors disrupts substrate-enzyme interactions via steric hindrance and electronic effects. Comparative studies show a 3-fold increase in half-life for fluorinated peptides versus non-fluorinated analogs in hepatic microsomal assays .
Bioavailability Enhancements
Fluorination reduces susceptibility to oxidative metabolism, as demonstrated in pharmacokinetic studies where (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid derivatives exhibited 40% higher oral bioavailability in rodent models. This attribute is leveraged in CNS-targeted drugs, where blood-brain barrier penetration is critical .
Comparative Analysis with Related Fluorinated Amino Acids
The tert-BOC variant (CAS 1354225-89-0) serves as a protected intermediate, enabling selective deprotection during peptide elongation . In contrast, non-fluorinated analogs like 3-amino-2-benzylpropanoic acid (CAS 183182-07-2) lack the metabolic stability of their fluorinated counterparts, limiting their therapeutic utility .
Recent Research Findings and Future Directions
Biocatalytic Production Advances
Recent breakthroughs employ engineered aminotransferases and ketoreductases to synthesize enantioenriched α-trifluoromethyl amines, achieving >99% enantiomeric excess (ee) under mild conditions. These enzymatic methods reduce reliance on metal catalysts, aligning with sustainable chemistry goals.
Computational Modeling Insights
Quantum mechanical calculations reveal that the trifluoromethyl group’s electron-withdrawing effects stabilize transition states in enzyme-substrate complexes, rationalizing enhanced inhibitory potency . Machine learning models predict novel derivatives with optimized binding affinities, accelerating drug discovery pipelines.
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